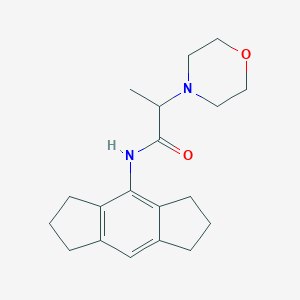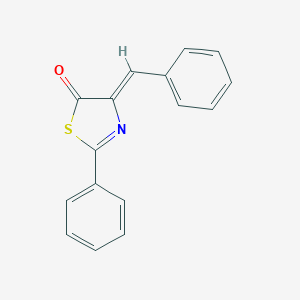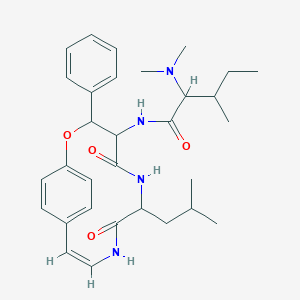![molecular formula C17H22N2 B232179 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. AH-7921 has been of interest to the scientific community due to its potent analgesic effects and its potential as a research tool to study opioid receptors and pain pathways.
作用機序
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile acts as a selective agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has some activity at the delta-opioid receptor, but has little to no activity at the kappa-opioid receptor. This compound is a potent analgesic, with an efficacy similar to that of morphine in animal models.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its rewarding effects. It also has been shown to decrease the release of glutamate, which may contribute to its analgesic effects. This compound has also been shown to have respiratory depressant effects, which may contribute to its potential for overdose.
実験室実験の利点と制限
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has a number of advantages for use in lab experiments. It is a potent analgesic, with well-established synthesis methods and reproducibility. However, there are also some limitations to its use. This compound has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. It also has a potential for abuse and overdose, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile. One area of interest is the development of new treatments for pain and addiction based on this compound and other opioid receptor agonists. Another area of interest is the development of new compounds that are more selective for specific opioid receptors, which may have fewer side effects and greater therapeutic potential. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly with regard to its potential for overdose and addiction.
Conclusion
In conclusion, this compound is a synthetic opioid analgesic that has been of interest to the scientific community due to its potent analgesic effects and its potential as a research tool to study opioid receptors and pain pathways. Its synthesis method has been well-established and is reproducible, making it a valuable tool for scientific research. This compound has a number of advantages for use in lab experiments, but also has some limitations due to its potential for abuse and overdose. There are a number of future directions for research on this compound, including the development of new treatments for pain and addiction, the development of new compounds that are more selective for specific opioid receptors, and further research on the biochemical and physiological effects of this compound.
合成法
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile is synthesized by reacting 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with aniline and acetic anhydride to form the corresponding acetate. This is then reacted with potassium cyanide to produce this compound. The synthesis method has been well-established and is reproducible, making it a valuable tool for scientific research.
科学的研究の応用
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has been used extensively in scientific research to study opioid receptors and pain pathways. It has been shown to have potent analgesic effects in animal models, and has been used to study the effects of opioids on the central nervous system. This compound has also been used to study the role of opioid receptors in addiction and withdrawal, and to develop new treatments for pain and addiction.
特性
分子式 |
C17H22N2 |
|---|---|
分子量 |
254.37 g/mol |
IUPAC名 |
3-anilino-4,7,7-trimethylbicyclo[2.2.1]heptane-3-carbonitrile |
InChI |
InChI=1S/C17H22N2/c1-15(2)13-9-10-16(15,3)17(11-13,12-18)19-14-7-5-4-6-8-14/h4-8,13,19H,9-11H2,1-3H3 |
InChIキー |
CTISDAYLFQVGTJ-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)(C#N)NC3=CC=CC=C3)C)C |
正規SMILES |
CC1(C2CCC1(C(C2)(C#N)NC3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)

![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)

![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)
